molecular formula C18H23NO4 B583496 Cocaethylene-D8 CAS No. 152521-09-0

Cocaethylene-D8

Cat. No.: B583496
CAS No.: 152521-09-0
M. Wt: 325.434
InChI Key: NMPOSNRHZIWLLL-DKCRSESOSA-N
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Preparation Methods

The preparation of benzoylecgonine ethyl ester-D8 involves the transesterification of cocaine with ethanol in the presence of deuterium. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cocaethylene-D8 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alcohols for esterification reactions. The major products formed from these reactions include benzoylecgonine, cocaine, and other ester derivatives .

Scientific Research Applications

Cocaethylene-D8 has several scientific research applications:

Mechanism of Action

Cocaethylene-D8 exerts its effects by inhibiting the action of the serotonin transporter, norepinephrine transporter, and dopamine transporter. This inhibition increases the levels of serotonergic, noradrenergic, and dopaminergic neurotransmission in the brain.

Comparison with Similar Compounds

Cocaethylene-D8 is structurally similar to other cocaine metabolites, such as:

The uniqueness of benzoylecgonine ethyl ester-D8 lies in its deuterated form, which makes it a stable-labeled internal standard suitable for precise quantitation in analytical methods .

Biological Activity

Cocaethylene-D8, a deuterated analog of cocaethylene, is a compound formed in the liver when cocaine and ethanol are consumed simultaneously. This article explores its biological activity, including pharmacokinetics, metabolic pathways, and its effects on health, particularly focusing on its neurochemical properties and implications for substance abuse.

Cocaethylene is produced when cocaine and ethanol coexist in the bloodstream. This process involves the transesterification of cocaine with ethanol, leading to the formation of cocaethylene instead of the typical metabolites like benzoylecgonine. The presence of cocaethylene in biological systems has been associated with significant psychoactive effects and potential health risks.

2. Pharmacokinetics

The pharmacokinetic profile of this compound can be summarized as follows:

Parameter Cocaine Cocaethylene
Clearance (L/min)0.91 ± 0.220.79 ± 0.16
Volume Distribution (L/kg)2.6 ± 0.822.7 ± 0.47

These values indicate that cocaethylene has a slightly lower clearance rate compared to cocaine, suggesting a prolonged presence in the body when both substances are consumed together .

3. Metabolism

Cocaethylene is primarily metabolized by carboxylesterase enzymes in the liver, particularly hCE1 and hCE2. These enzymes facilitate the hydrolysis of cocaine into inactive metabolites under normal circumstances; however, in the presence of ethanol, they catalyze the formation of cocaethylene . This metabolic pathway highlights the biochemical interactions between cocaine and ethanol and their implications for toxicity.

4.1 Neurochemical Effects

Cocaethylene acts as a potent reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism can lead to increased levels of these neurotransmitters in the brain, contributing to its euphoric effects .

4.2 Cardiovascular Impact

Research indicates that cocaethylene may have more severe cardiovascular effects compared to cocaine alone due to its enhanced sodium channel blocking properties. This can result in increased heart rates and blood pressure following consumption .

5.1 Liver Health

The presence of cocaethylene has been linked to increased risks of liver fibrosis among users of cocaine and alcohol. A study indicated that participants with detectable levels of cocaethylene had more than three times the odds of developing liver fibrosis compared to non-users .

5.2 Trauma Cases

In trauma settings, patients with cocaethylene present in their systems were significantly more likely to require intensive care unit (ICU) admission, indicating its association with severe health outcomes following substance use .

6. Case Studies

  • Case Study 1: Trauma Patients
    A study involving 417 trauma patients found that 8.9% had cocaethylene metabolites present, correlating with higher ICU admission rates (odds ratio = 5.9) .
  • Case Study 2: Liver Fibrosis
    Out of 649 participants analyzed for substance use, those with cocaethylene had significantly higher concentrations of cocaine metabolites and were more likely to engage in hazardous drinking behaviors .

7. Conclusion

This compound exhibits significant biological activity through its interaction with neurotransmitter systems and its potential for adverse health effects, particularly concerning liver function and cardiovascular health. Understanding these effects is crucial for addressing issues related to polysubstance use involving cocaine and alcohol.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOSNRHZIWLLL-DKCRSESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043108
Record name Cocaethylene-D8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152521-09-0
Record name Cocaethylene-D8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152521-09-0
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